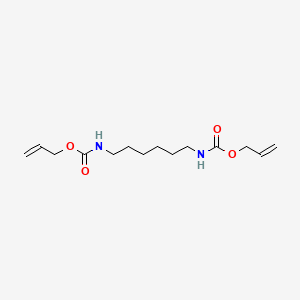
N,N'-Hexamethylenebis(allyl carbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexamethylenebis(allyl carbamate) is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.358 g/mol . It is a bis-carbamate derivative, which means it contains two carbamate groups connected by a hexamethylene chain. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Hexamethylenebis(allyl carbamate) can be synthesized through a multi-step process involving the reaction of hexamethylene diamine with allyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(allyl carbamate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Hexamethylenebis(allyl carbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Applications De Recherche Scientifique
N,N’-Hexamethylenebis(allyl carbamate) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N’-Hexamethylenebis(allyl carbamate) involves the formation of stable carbamate linkages with amine groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected depend on the specific enzyme inhibited .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Hexamethylenebis(methyl carbamate)
- N,N’-Hexamethylenebis(butyl carbamate)
- N,N’-Hexamethylenebis(2-chloroethyl carbamate)
- N,N’-Hexamethylenebis(propyl carbamate)
- N,N’-Hexamethylenebis(isopropyl carbamate)
Uniqueness
N,N’-Hexamethylenebis(allyl carbamate) is unique due to its allyl groups, which provide additional reactivity compared to other similar compounds. The presence of allyl groups allows for further functionalization and cross-linking reactions, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H24N2O4/c1-3-11-19-13(17)15-9-7-5-6-8-10-16-14(18)20-12-4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18) |
Clé InChI |
OCIOYMCNOARPFN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCCCCCCNC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


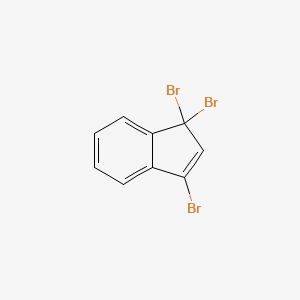
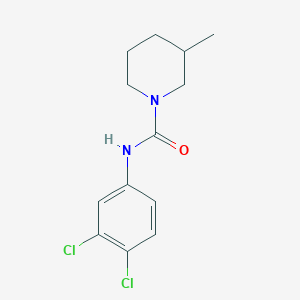

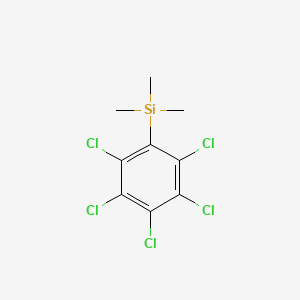
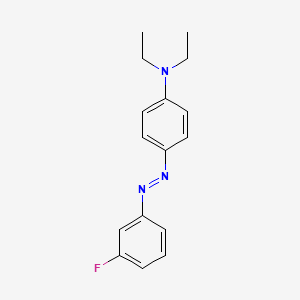
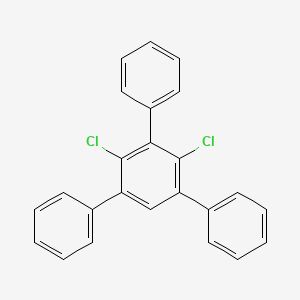
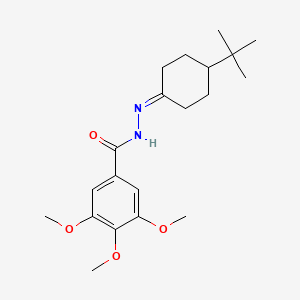
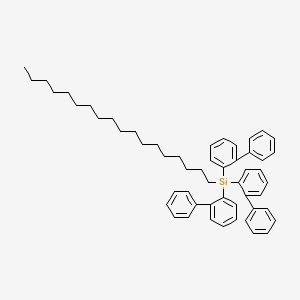
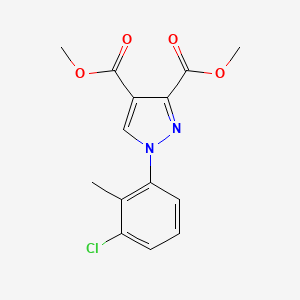
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
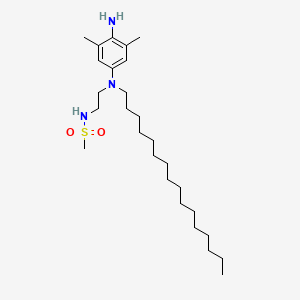
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
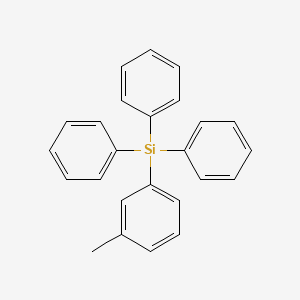
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
